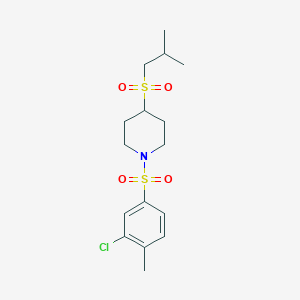

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool in the study of ion channels. This compound is commonly referred to as CMPIB and is a member of the piperidine family of compounds.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Biologically Active Derivatives Synthesis : A series of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine have been synthesized. These compounds showed significant activity against butyrylcholinesterase enzyme, indicating potential for therapeutic applications in diseases where cholinesterase inhibitors are beneficial (Khalid et al., 2013).

Anticancer Agents : New propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure were synthesized and evaluated as promising anticancer agents. Some of these compounds displayed strong anticancer activity, suggesting further exploration for cancer treatment (Rehman et al., 2018).

Antimicrobial Activity : Piperidine derivatives were synthesized and tested for antimicrobial activity against pathogens affecting Lycopersicon esculentum (tomato plants). Several compounds showed potent antimicrobial activities, highlighting their potential in agricultural applications (Vinaya et al., 2009).

Enzyme Inhibition and Antidiabetic Potential : Hydrazones derived from ethyl isonipecotate and exhibiting significant antibacterial and α-glucosidase inhibitory activities were synthesized. These findings suggest potential applications in treating type-2 diabetes and bacterial infections (Munir et al., 2017).

Synthetic Methodologies

Cyclization Techniques : Novel routes to piperidines, pyrrolizidines, indolizidines, and quinolizidines via cyclization of acetylenic sulfones with beta and gamma-chloroamines were developed. This method provides access to complex cyclic structures, potentially useful for synthesizing pharmacologically active compounds (Back & Nakajima, 2000).

Nanomagnetic Catalysis : A study on Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines showcased an efficient and environmentally friendly approach to heterocyclic compound synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

Propriétés

IUPAC Name |

1-(3-chloro-4-methylphenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO4S2/c1-12(2)11-23(19,20)14-6-8-18(9-7-14)24(21,22)15-5-4-13(3)16(17)10-15/h4-5,10,12,14H,6-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWACWEVLQZTKDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2383026.png)

![ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2383028.png)

![2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide](/img/structure/B2383034.png)